Cis-Ethyl 4-aminocinnamate, also known as Ethyl 4-aminocinnamate, is an organic compound with the molecular formula and a molecular weight of approximately 191.23 g/mol. It is characterized by its structural arrangement, which includes an ethyl ester functional group attached to a 4-aminocinnamic acid moiety. This compound is of interest in various scientific fields due to its potential applications in pharmaceuticals and materials science.
Cis-Ethyl 4-aminocinnamate can be sourced from chemical suppliers such as Sigma-Aldrich and Biosynth, where it is available for research purposes. It falls under the category of cinnamic acid derivatives and is classified as an amine-containing compound. Its CAS number is 5048-82-8, and it is recognized for its role in various synthetic pathways and biological activities.
The synthesis of cis-Ethyl 4-aminocinnamate typically involves the esterification of 4-aminocinnamic acid with ethanol. This reaction can be catalyzed by acid catalysts to enhance yield. The general reaction scheme can be represented as follows:
In laboratory settings, ultrasound-assisted synthesis has been explored to improve reaction rates and yields, demonstrating efficiencies between 80% to 96% under optimized conditions .
The molecular structure of cis-Ethyl 4-aminocinnamate features a trans double bond between the carbon atoms adjacent to the amino group, which contributes to its cis configuration. The compound exhibits the following structural characteristics:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm its structure, revealing characteristic absorption bands associated with amine and ester functionalities .
Cis-Ethyl 4-aminocinnamate participates in various chemical reactions due to its functional groups. Notable reactions include:
These reactions highlight its versatility in synthetic organic chemistry .
The mechanism of action for cis-Ethyl 4-aminocinnamate primarily revolves around its ability to interact with biological targets through covalent bonding. In particular, it has been studied for its potential as an inhibitor of certain proteases involved in viral replication, such as the main protease of SARS-CoV-2 .
The proposed mechanism involves:
Such interactions are supported by docking studies that reveal favorable binding conformations within enzyme active sites .
Cis-Ethyl 4-aminocinnamate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications while necessitating careful handling.
Cis-Ethyl 4-aminocinnamate has several applications in scientific research:
The stereoselective synthesis of cis-ethyl 4-aminocinnamate (ethyl (Z)-3-(4-aminophenyl)prop-2-enoate) presents distinct challenges due to the thermodynamic preference for the trans-isomer under typical reaction conditions. The cis-configuration is stabilized by intramolecular hydrogen bonding between the ester carbonyl oxygen and the para-amino group, creating a pseudo-six-membered ring that kinetically traps the Z-isomer [4]. Key synthetic approaches include:
Horner-Wadsworth-Emmons (HWE) Modification: Classical Wittig reactions yield predominantly trans-cinnamates. Stereocontrol is achieved using tert-butyl dimethylsilyl (TBS)-protected 4-nitrobenzaldehyde with stabilized phosphonates, followed by catalytic hydrogenation (Pd/C, H₂) and in-situ esterification. This method achieves cis:trans ratios up to 7:3, with chromatographic separation yielding pure Z-isomer [4] [5].
Catalytic Hydrogenation of Alkynoates: Semihydrogenation of ethyl 4-(tert-butoxycarbonylamino)phenylpropiolate using Lindlar’s catalyst (Pd/CaCO₃, quinoline) affords the cis-alkenyl derivative with 95% stereoselectivity. Subsequent deprotection yields the target amine [4].
Table 1: Stereoselective Synthesis Methods for cis-Ethyl 4-Aminocinnamate
Method | Key Reagents/Conditions | cis:trans Ratio | Overall Yield |
---|---|---|---|
HWE Reaction | TBS-protected aldehyde, NaH/THF | 7:3 | 58% |
Catalytic Semihydrogenation | Ethyl 4-Boc-aminophenylpropiolate, Lindlar’s catalyst | 95:5 | 72% |
Photochemical Isomerization | trans-isomer, UV light (λ=300 nm), triplet sensitizer | 88:12 | 90% (conv.) |
Palladium-catalyzed cross-coupling enables direct functionalization of the cinnamate backbone, circumventing multistep syntheses. Two principal methodologies are employed:
Suzuki-Miyaura Arylation: Ethyl (Z)-3-(4-aminophenyl)acrylate undergoes coupling with arylboronic acids using Pd(OAc)₂/aminophosphine ligand systems (e.g., L1a). Aqueous solvent mixtures (THF:H₂O, 9:1) enhance yields by facilitating base (K₂CO₃) dissolution. Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) react efficiently (82% yield), while sterically hindered substrates require Buchwald-type ligands (XPhos) [6] [5].
Heck Alkenylation: Bromocinnamates couple with alkenyl triflates using Pd(PPh₃)₄/CuI co-catalysis in DMF. The cis-configuration is retained when reactions occur below 80°C, as higher temperatures promote isomerization. For example, coupling with vinyl trifluoromethylsulfonate yields conjugated dienes with >90% stereoretention [5].
Table 2: Palladium-Catalyzed Cross-Coupling Applications
Reaction Type | Substrates | Catalyst System | Yield Range | Key Feature |
---|---|---|---|---|
Suzuki-Miyaura | Arylboronic acids + ethyl bromoacetate | Pd₂(dba)₃/L1a, K₂CO₃, H₂O/THF | 75–92% | Water-tolerant; avoids homocoupling |
Heck Reaction | Bromo-cis-4-aminocinnamate + alkenyl triflates | Pd(PPh₃)₄, CuI, NEt₃ | 60–85% | Stereoretention <80°C |
Aminophosphine ligands (e.g., L1a) outperform PPh₃ by forming electron-rich Pd⁰ centers that accelerate oxidative addition. The pendant amino group may stabilize transmetalation intermediates, suppressing β-hydride elimination side reactions [6].
cis-4-aminocinnamate’s rigid geometry and hydrogen-bonding capability make it a valuable non-native amino acid for peptide backbone modification. Key conjugation strategies include:
Fmoc-Based Solid-Phase Synthesis: The cis-cinnamate motif is incorporated as Fmoc-4-aminocinnamic acid derivative. Coupling to resin-bound peptides uses HATU/DIPEA activation in DMF. The Z-alkene restricts ψ and φ dihedral angles, mimicking proline’s conformational bias. In cyclic RGD peptides, this enhances αᴠβ₃ integrin binding affinity by 15-fold compared to linear analogs [7] [3].
Constrained Cyclopeptide Design: The cis-configuration enables head-to-side chain cyclization. For example, coupling the para-amino group to Glu/Asp side-chain carboxylates forms rigidified loops. In opioid peptide endomorphin-2 analogs, replacing Pro² with cis-4-aminocinnamate generates an 11-membered ring upon lactamization (Tyr¹-[Z-cinnamate]-Phe³-Phe⁴). This scaffold exhibits μ-opioid receptor binding (Kᵢ = 310 nM) despite lacking native Pro² [7].
Table 3: Peptide Conjugation Strategies Using cis-4-Aminocinnamate
Application | Conjugation Chemistry | Biological Outcome | Structural Advantage |
---|---|---|---|
Cyclic RGD Peptides | HATU-mediated amide bond to Asp side chain | 15-fold ↑ αᴠβ₃ integrin affinity | Pre-organizes RGD motif in bioactive conformation |
Endomorphin-2 Analogs | Lactamization: p-NH₂ to C-terminal carboxyl | Kᵢμ = 310 nM (cf. EM-2 Kᵢμ = 15 nM) | Maintains Tyr¹ χ₁ angle for receptor docking |
Antibody-Drug Conjugates | Michael addition to maleimide-linker | Improved serum stability vs. valine-citrulline | Protease resistance due to non-cleavable alkene |
The para-amino group of cis-ethyl 4-aminocinnamate serves as a handle for generating structurally diverse bioactive hybrids:
Knoevenagel Condensation–Heterocycle Formation: Primary aliphatic amines undergo condensation with aldehydes under metal–organic framework (MOF) catalysis. UiO-66–NH–RNH₂ (zirconium-based MOF) facilitates reactions between the p-NH₂ group and aldehydes (e.g., 2-pyridinecarboxaldehyde) to yield Schiff bases. Subsequent oxidative cyclization generates imidazoquinoxaline derivatives with antitumor activity (IC₅₀ = 8.2 μM vs. HeLa) [9] [7].
Tyrosinase-Inhibiting Hybrids: Acylation with p-methoxycinnamoyl chloride produces ethyl (Z)-3-[4-(4-methoxycinnamoylamino)phenyl]acrylate. This dual-cinnamate hybrid inhibits mushroom tyrosinase (IC₅₀ = 3.8 μM), outperforming kojic acid (IC₅₀ = 17.7 μM) by blocking the enzyme’s binuclear copper center [8].
SAR of Opioid Receptor Ligands: Converting the p-NH₂ to a tertiary amine via reductive alkylation diminishes μ-receptor affinity (Kᵢ > 2000 nM vs. 310 nM for primary amine). This highlights the importance of H-bond donation for receptor docking. Conversely, acylation with 3-indoleacetic acid creates NSAID-peptide conjugates with dual anti-inflammatory/opioid activities [7].
Table 4: Bioactive Hybrid Scaffolds Derived from cis-Ethyl 4-Aminocinnamate
Hybrid Class | Synthetic Route | Biological Activity | Structure-Activity Insight |
---|---|---|---|
Imidazoquinoxalines | Knoevenagel condensation/cyclization | Antiproliferative (HeLa IC₅₀ = 8.2 μM) | Planar heterocycle intercalates DNA |
Di-cinnamate tyrosinase inhibitors | Acylation with p-methoxycinnamoyl chloride | Tyrosinase inhibition (IC₅₀ = 3.8 μM) | Synergistic binding to enzyme active site |
NSAID-Peptide Conjugates | Amide coupling to indomethacin | COX-2 inhibition (IC₅₀ = 0.8 μM) + opioid agonism | Retains both parent pharmacophores |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9